molecular formula C10H9ClO B1357030 5-Chloro-1-tetralone CAS No. 26673-30-3

5-Chloro-1-tetralone

Cat. No.: B1357030
CAS No.: 26673-30-3
M. Wt: 180.63 g/mol
InChI Key: KCJYJBGXUCXUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-tetralone (CAS 26673-30-3) is a high-purity, halogenated tetralone that serves as a fundamental building block in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C₁₀H₉ClO and a molecular weight of 180.63 g/mol, is characterized by its fused bicyclic structure featuring a ketone group and a chloro-substituent on the aromatic ring . This specific structure makes it a valuable intermediate for constructing complex molecular architectures. The primary research value of this compound lies in its application as a key precursor in medicinal chemistry. It is used in the synthesis of a wide range of bioactive molecules, including potential pharmaceuticals such as antibiotics, antiviral agents, anticancer therapies, and anti-inflammatory drugs . The reactivity of the carbon-chlorine bond enables further functionalization through cross-coupling reactions, allowing researchers to create diverse libraries of compounds for high-throughput screening and drug discovery . Furthermore, the tetralone scaffold is recognized as a privileged structure in the development of inhibitors for biologically significant targets. Notably, research on related tetralone derivatives has demonstrated their potency as inhibitors of Macrophage Migration Inhibitory Factor (MIF) tautomerase activity, a pro-inflammatory cytokine implicated in severe inflammatory conditions . This highlights the potential of this compound as a starting material for developing new anti-inflammatory agents. Available with a purity of >97.0% (by HPLC), this compound is supplied as a yellow-brown solid . It has a predicted boiling point of 306.2±31.0 °C and a density of 1.248±0.06 g/cm³ . For optimal stability, it is recommended to store this compound in a cool, dry place, ideally at 2-8°C for long-term preservation . Attention: This product is intended for research use only. It is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJYJBGXUCXUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480439
Record name 5-CHLORO-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26673-30-3
Record name 5-CHLORO-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,2,3,4-tetrahydronaphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 5 Chloro 1 Tetralone and Its Derivatives

Classical and Contemporary Synthetic Routes to 1-Tetralone (B52770) Scaffolds

The construction of the bicyclic 1-tetralone framework can be achieved through several well-established and innovative chemical reactions.

The intramolecular Friedel-Crafts reaction is a cornerstone of 1-tetralone synthesis. scirp.org This approach typically involves the cyclization of a γ-phenylbutyric acid derivative. The reaction proceeds by converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then undergoes an intramolecular electrophilic aromatic substitution to form the six-membered ketone ring. humanjournals.com

The choice of catalyst is crucial and can range from strong Lewis acids like aluminum chloride (AlCl₃) to protic acids such as polyphosphoric acid (PPA) or sulfuric acid. humanjournals.compnrjournal.com An alternative one-pot method involves the reaction of an aromatic compound like benzene (B151609) with γ-butyrolactone in the presence of AlCl₃, which first performs an alkylation followed by an intramolecular acylation. humanjournals.com More modern approaches utilize catalysts like triflic acid, which can promote the reaction with high efficiency. ekb.eg

Table 1: Examples of Friedel-Crafts Acylation for 1-Tetralone Synthesis

Precursor Catalyst/Reagents Conditions Yield Reference
γ-Phenylbutyric acid Thionyl chloride, then Stannic chloride Cool to -10°C, then maintain <15°C - humanjournals.com
γ-Phenylbutyric acid Polyphosphoric acid Heat on oil bath (120-125°C) - tandfonline.com
Benzene + γ-Butyrolactone Aluminum chloride Reflux for 16 hours 91-96% humanjournals.com
4-Arylbutyric acids Trifluoroacetic anhydride 1,2-dichloroethane (DCE) -
4-Phenyltetrahydrofuran-2-one Triflic acid - High ekb.eg

Catalytic hydrogenation offers a direct route to tetralones from naphthols. In this reaction, the substituted benzene ring of a naphthol is selectively reduced while the hydroxyl-bearing ring is converted to a ketone. For instance, 1-naphthol (B170400) can be hydrogenated to 1-tetralone. researchgate.net

Commonly used catalysts include palladium on carbon (Pd/C) and Raney nickel. researchgate.net The reaction conditions, such as temperature and hydrogen pressure, must be carefully controlled to prevent over-reduction to the corresponding tetralol or complete saturation of the aromatic system. researchgate.net Research has also explored the use of supercritical carbon dioxide as a solvent, which can enhance the solubility of hydrogen and improve selectivity.

Table 2: Examples of Hydrogenation of Naphthols for 1-Tetralone Synthesis

Precursor Catalyst Conditions Yield Reference
1-Naphthol Raney Nickel 170-250°C, 3.0-5.0 MPa H₂ 65-73% researchgate.net
β-Naphthol Palladium-charcoal 150-250°C, 1600-2500 psi H₂, N-ethyl morpholine Up to 45%
1-Naphthol Pd/C Supercritical CO₂, 323K, 3 MPa H₂ -

While not a method for creating the tetralone scaffold itself, the Claisen-Schmidt condensation is a vital reaction for synthesizing tetralone derivatives. This reaction functionalizes the α-carbon of the ketone. It involves the base- or acid-catalyzed condensation between a 1-tetralone and an aldehyde to produce an α,β-unsaturated ketone, typically a 2-arylidene-1-tetralone. researchgate.net

The reaction is versatile, allowing for the introduction of a wide variety of substituted aryl groups at the 2-position of the tetralone core. Common conditions involve stirring the reactants in a solvent like ethanol (B145695) with a base such as sodium hydroxide. Green chemistry approaches have utilized polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent. researchgate.net These derivatives are of significant interest in medicinal chemistry.

Hydrogenation Reactions of Naphthol Precursors

Targeted Synthesis of 5-Chloro-1-tetralone

The specific synthesis of this compound requires strategies that can control the position of the chlorine atom on the aromatic ring.

Direct chlorination of 1-tetralone via electrophilic aromatic substitution presents a significant regioselectivity challenge. The carbonyl group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta positions (C-5 and C-7). Therefore, direct chlorination tends to produce a mixture of this compound and 7-chloro-1-tetralone, which can be difficult to separate.

Achieving regioselectivity often requires indirect methods or the use of specialized reagents. For example, the nitration of 6-methoxy-1-tetralone (B92454) with sulfuric and nitric acid yields a mixture of the 5-nitro and 7-nitro isomers, demonstrating the similar directing effects for other electrophiles. tandfonline.com In some synthetic schemes, a chlorine atom has been strategically introduced as a "blocking group" at one position to force a subsequent reaction, like a Friedel-Crafts cyclization, to occur at a different, specific site. This highlights the principle of using substituents to overcome inherent regiochemical preferences.

A more controlled and regioselective route to this compound involves an intramolecular Friedel-Crafts cyclization of a precursor that already contains the chlorine atom at the desired position. The most common strategy starts with 4-(2-chlorophenyl)butyric acid. In this molecule, the chloro-substituent is ortho to the butyric acid chain. The cyclization, promoted by a strong acid like polyphosphoric acid, must occur at the carbon adjacent to the chloro group (the C-6 position of the side chain), leading unambiguously to the this compound product.

An analogous and well-documented approach is the synthesis of 5-nitro-1-tetralone. Refluxing 4-(2-nitrobenzene)butyric acid with a superacid system like fluorosulfonic acid (FSO₃H) and antimony pentafluoride (SbF₅) affords 5-nitro-1-tetralone in good yield (81%). tandfonline.com This nitro-substituted tetralone can then be converted to the target 5-chloro compound through a standard, three-step sequence:

Reduction of the nitro group to an amine (5-amino-1-tetralone).

Diazotization of the amine with nitrous acid (generated from NaNO₂ and HCl) to form a diazonium salt.

Sandmeyer Reaction , where the diazonium salt is treated with a copper(I) chloride (CuCl) solution to replace the diazo group with a chlorine atom, yielding this compound.

This precursor-based approach, while longer, provides an unambiguous and high-yielding pathway to the target molecule by circumventing the regioselectivity problems of direct halogenation.

Precursor-Based Synthesis and Transformation Reactions

Transformation from Methoxy-1-tetralone Derivatives

The conversion of methoxy-1-tetralone derivatives serves as a foundational method for obtaining various substituted tetralones. A common strategy involves the demethylation of a methoxy (B1213986) group to yield a hydroxy derivative, which can then be further manipulated.

For instance, the synthesis of 5-hydroxy-1-tetralone (B126574) can be achieved from 5-methoxy-1-tetralone (B1585004). One documented procedure involves dissolving 5-methoxy-1-tetralone in methylene (B1212753) chloride, cooling the solution to -78°C, and then adding boron tribromide. prepchem.com The reaction mixture is stirred for a period at low temperature and then allowed to warm before being quenched with methanol. prepchem.com Following extraction and purification, the desired 5-hydroxy-1-tetralone is obtained. prepchem.com

Similarly, the demethylation of 5-, 6-, and 7-methoxy-1-tetralone (B20472) derivatives using aluminum chloride in toluene (B28343) has been reported to produce the corresponding 5-, 6-, and 7-hydroxy-1-tetralones. nih.gov These hydroxy-tetralones are key intermediates that can be used in subsequent reactions to produce a variety of derivatives. nih.gov

Another approach describes the transformation of 5-methoxy-1-tetralone into 8-methoxy-1-tetralone, highlighting the potential for positional isomerization of the methoxy group, which can be a valuable strategy for accessing different isomers. researchgate.netproduccioncientificaluz.org

Detailed research findings on these transformations are summarized in the table below:

Starting MaterialReagents and ConditionsProductYieldReference
5-Methoxy-1-tetraloneBoron tribromide, Methylene chloride, -78°C to 0°C5-Hydroxy-1-tetraloneNot specified prepchem.com
5-Methoxy-1-tetraloneAluminum chloride, Toluene5-Hydroxy-1-tetraloneNot specified nih.gov
6-Methoxy-1-tetraloneAluminum chloride, Toluene6-Hydroxy-1-tetraloneNot specified nih.gov
7-Methoxy-1-tetraloneAluminum chloride, Toluene7-Hydroxy-1-tetraloneNot specified nih.gov
Reactions with Hydroxy-1-tetralone Derivatives

Hydroxy-1-tetralone derivatives are pivotal intermediates that can undergo various reactions to yield a diverse array of substituted tetralones. For example, the synthesis of 6-chloro-3,4-dihydro-2H-1-naphthalenone (6-chloro-1-tetralone) has been reported starting from 6-hydroxy-1-tetralone. google.com This process involves the synthesis of a corresponding triflate, followed by a Miyaura borylation reaction and subsequent reaction with copper chloride to obtain the target chloro-substituted product. google.com

Another general pathway involves the reaction of 5-hydroxy-1-tetralone with specific reagents to introduce different functional groups. While direct chlorination methods for 5-hydroxy-1-tetralone to produce this compound are not extensively detailed in the provided context, the reactivity of the hydroxyl group is a key aspect of its chemistry.

The table below outlines a reaction involving a hydroxy-1-tetralone derivative:

Starting MaterialKey Reaction StepsProductYieldReference
6-Hydroxy-1-tetralone1. Triflate synthesis 2. Miyaura borylation 3. Reaction with copper chloride6-Chloro-1-tetralone (B1664680)Not specified google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. These approaches focus on the use of safer reagents, environmentally benign solvents, and energy-efficient methods.

In the context of tetralone synthesis, several green strategies have been explored for related compounds, which could potentially be adapted for this compound. For instance, the Claisen-Schmidt condensation reaction to produce chalcone (B49325) derivatives of tetralone has been carried out using polyethylene glycol (PEG-400) as a recyclable solvent medium. humanjournals.com This method offers advantages such as operational simplicity, mild reaction conditions, and good to excellent yields. humanjournals.com

Ultrasound-assisted synthesis is another green technique that has been employed for the synthesis of chromene derivatives, often leading to shorter reaction times and high yields under environmentally friendly conditions. researchgate.net Microwave-assisted synthesis has also been utilized, offering benefits like faster reaction rates and scalability. researchgate.net

While specific examples of green synthesis for this compound are not explicitly detailed, the application of these methodologies to tetralone derivatives suggests a promising direction for more sustainable synthetic routes. For example, the hydrogenation of 1-naphthol to 1-tetralone using a Raney nickel catalyst under specific temperature and pressure conditions represents a method that can be optimized for efficiency and reduced waste. google.com

The following table summarizes some green chemistry approaches used in the synthesis of tetralone derivatives:

Reaction TypeGreen ApproachKey FeaturesReference
Claisen-Schmidt CondensationUse of PEG-400 as a recyclable solventMild conditions, high yields, solvent recycling humanjournals.com
Chromene SynthesisUltrasound-assisted synthesisShorter reaction times, high yields researchgate.net
Chromene SynthesisMicrowave-assisted synthesisFaster reaction rates, scalability researchgate.net
HydrogenationCatalytic hydrogenation of 1-naphtholUse of catalyst, potential for solvent-free conditions google.com

Chemical Reactivity and Derivatization of 5 Chloro 1 Tetralone

Reactions at the Ketone Moiety

The ketone group in 5-Chloro-1-tetralone is a primary site for various chemical transformations, including reductions and condensations.

Reduction Reactions

The carbonyl group of this compound can be reduced to a hydroxyl group, forming the corresponding alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, the reduction of 1-tetralone (B52770) derivatives can be achieved using NaBH₄ in ethanol (B145695), typically under reflux conditions. researchgate.net This reaction converts the ketone into a secondary alcohol.

In a broader context, the reduction of tetralones is a key step in the synthesis of various biologically active compounds. For example, the reduction of tetralone derivatives is a step in the synthesis of inhibitors of monoamine oxidase (MAO), enzymes relevant in the treatment of neuropsychiatric and neurodegenerative disorders. researchgate.net Microbial reduction of α-tetralone has also been explored, leading to the formation of optically active (S)-(+)-1,2,3,4-tetrahydro-1-naphthol. nih.gov

Table 1: Reduction of 1-Tetralone Derivatives

Reactant Reagent Solvent Conditions Product Reference
1-Tetralone Derivatives NaBH₄ Ethanol Reflux, 18 h 1-Tetralol Derivatives researchgate.net
α-Tetralone Cunninghamella betulinum KCh 6534 Culture Medium 6 days (S)-(+)-1,2,3,4-tetrahydro-1-naftol nih.gov

Condensation Reactions leading to Chalcone (B49325) Derivatives

This compound can undergo condensation reactions with aromatic aldehydes to form chalcone derivatives. nih.gov Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde in the presence of a base or acid catalyst. nih.govmdpi.comnih.gov This reaction creates an α,β-unsaturated ketone system. nih.gov

The general scheme for this reaction involves an equimolar amount of an acetophenone (B1666503) and a benzaldehyde (B42025) reacting in an aqueous-alcoholic alkali solution. mdpi.com The resulting chalcone derivatives are valuable intermediates for the synthesis of various heterocyclic compounds. nih.govresearchgate.net For instance, chalcones derived from tetralones have been used to synthesize pyrazole (B372694) derivatives with potential antimitotic activity. researchgate.net

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution and can also undergo aromatization.

Electrophilic Aromatic Substitution (EAS) with Halogen Influence

The chlorine atom on the aromatic ring of this compound influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Halogens are deactivating yet ortho-, para-directing groups. mnstate.edu The deactivating nature arises from the electron-withdrawing inductive effect of the halogen, while the ortho-, para-directing influence is due to the electron-donating resonance effect of the lone pairs on the halogen. mnstate.edumsu.edu

In the case of 1-tetralone, the ketone group is a meta-directing group. Therefore, in this compound, the incoming electrophile's position will be directed by the interplay of the activating/directing effects of both the chloro and the keto substituents. For example, in Friedel-Crafts alkylation of benzene (B151609) derivatives, an alkyl group is an activating group that directs subsequent substitutions to the ortho and para positions. lscollege.ac.in

Aromatization of Tetralone Derivatives

Tetralone derivatives can be aromatized to form naphthalenes. csic.esiptsalipur.org This transformation can be achieved using various reagents and conditions. For instance, treatment of a tetralone derivative with pyridinium (B92312) bromide perbromide in acetic acid can lead to the formation of a bromonaphthol. csic.es Another method involves heating the tetralone derivative with Li₂CO₃ and LiBr in dry dimethylformamide. csic.es

The aromatization of tetralones is a crucial step in the synthesis of many biologically important naphthalene (B1677914) derivatives. csic.es It has been noted that 1-tetralone has a tendency to aromatize, which can be a competing reaction in other transformations. inglomayor.cl For example, attempts at nitration of 1-tetralone have led to the preferential formation of the aromatic ring. inglomayor.cl Ene reductases have also been shown to efficiently convert tetralones to the corresponding naphthols under mild, aqueous conditions. almacgroup.com

Table 2: Aromatization of Tetralone Derivatives

Reactant Reagent/Catalyst Conditions Product Reference
Tetralone derivative Pyridinium bromide perbromide in Acetic Acid Room temperature, 1 h Bromonaphthol csic.es
Tetralone derivative Li₂CO₃ and LiBr in DMF 140 °C Naphthalene derivative csic.es
Tetralones Ene reductases Aqueous buffer Naphthols almacgroup.com

Reactions at the Aliphatic Ring

The aliphatic ring of this compound can also be a site for chemical reactions. For instance, studies on perfluorinated tetralin-1-ones have shown that selective cleavage of the СO–С(Ar) bond can occur, leading to the formation of (tetrafluorophenyl)perfluoroalkanoic acids. researchgate.net While this specific reaction involves perfluorinated compounds, it highlights the potential for ring-opening reactions in tetralone systems under certain conditions.

Furthermore, the α-carbon to the carbonyl group can be involved in reactions. For example, aldol (B89426) condensation of a tetralone with benzaldehyde can occur at this position, leading to the formation of a naphthol through subsequent isomerization. csic.es

Alpha-Halogenation and Subsequent Transformations

The presence of a carbonyl group in this compound activates the adjacent α-carbon, making it susceptible to halogenation. This reaction typically proceeds via an acid-catalyzed enolization, where the enol intermediate reacts with an electrophilic halogen. libretexts.orgambeed.com

A key transformation of α-halogenated ketones is their conversion into α,β-unsaturated carbonyl compounds through dehydrobromination, often facilitated by a base like pyridine. libretexts.org While specific studies on this compound are not extensively detailed in the provided results, the general mechanism is well-established for ketones. The process involves the formation of an enol, which is the rate-determining step, followed by a rapid reaction with the halogen. ambeed.com

Further derivatization of α-halogenated ketones can lead to the formation of various chiral compounds. For instance, nucleophilic substitution reactions (SN2) on α-chloroketones can introduce a range of functional groups. The reaction of an α-chloroketone with sodium azide (B81097) yields an α-azidoketone, which can be further converted to a protected primary amine. nih.gov This highlights the synthetic utility of α-halogenation as a step towards more complex molecules. nih.gov

The synthesis of α,α-chlorofluoro-1-tetralone has been achieved through the electrophilic chlorination of a fluorinated silyl (B83357) enolate or by treating α-fluoro-1-tetralone with N-chlorosuccinimide (NCS) after in-situ formation of a silyl enolate. scispace.com These α,α-dihalogenated compounds are valuable precursors for creating chiral quaternary carbon centers through subsequent nucleophilic substitutions. scispace.com

Table 1: Examples of Alpha-Halogenation and Subsequent Reactions of Ketones

Starting MaterialReagentsProductReaction Type
KetoneAcid, Halogen (Cl₂, Br₂, I₂)α-Halogenated KetoneAlpha-Halogenation
α-Bromo KetonePyridine, Heatα,β-Unsaturated KetoneDehydrobromination
α-ChloroketoneNaN₃α-AzidoketoneNucleophilic Substitution (SN2)
α-Fluoro-1-tetraloneNCS, Silyl Enolate Formationα,α-Chlorofluoro-1-tetraloneAlpha-Chlorination

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are significant transformations in organic synthesis, allowing for the construction of different ring systems. For tetralone derivatives, these reactions can lead to the formation of larger or smaller carbocyclic or heterocyclic frameworks.

Ring Expansion: Carbocation rearrangements are a common mechanism for ring expansion. masterorganicchemistry.com For instance, the reaction of a cyclic alcohol with acid can generate a carbocation, which then undergoes a 1,2-alkyl shift to expand the ring. chemistrysteps.com While a direct example involving this compound is not provided, this general principle applies to cyclic systems. Another method involves the oxidative cleavage of cycloalkenylalkylphosphonates followed by treatment with a base to yield homologated cycloalkenones. researchgate.nettminehan.com

Ring Contraction: The Favorskii rearrangement is a well-known method for the ring contraction of cyclic α-halo ketones when treated with a base. chemistrysteps.com This reaction proceeds through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. chemistrysteps.com A photochemical Favorskii-type ring contraction has also been reported for bicyclic chloro ketones, indicating that light can induce these rearrangements. acs.org The transformation of cyclohexane (B81311) epoxides to five-membered carbonyl compounds in the presence of a Lewis acid catalyst is another example of a ring contraction rearrangement. chemistrysteps.com

Table 2: Overview of Ring Expansion and Contraction Reactions

Reaction TypeGeneral SubstrateKey Reagents/ConditionsGeneral Product
Ring ExpansionCyclic AlcoholAcidExpanded Ring Carbocation
Ring ExpansionCycloalkenylalkylphosphonateOxidative Cleavage, BaseHomologated Cycloalkenone
Ring Contraction (Favorskii)Cyclic α-Halo KetoneBaseRing-Contracted Carboxylic Acid Derivative
Ring ContractionCyclohexane EpoxideLewis AcidFive-Membered Carbonyl Compound

Synthesis of Heterocyclic Compounds Incorporating this compound Scaffold

The this compound scaffold is a valuable starting material for the synthesis of various fused heterocyclic compounds. These reactions often involve the condensation of the tetralone or its derivatives with binucleophilic reagents.

One prominent example is the synthesis of dihydrobenz[g]indazoles. The condensation-cyclization of dilithiated 1-tetralone carbomethoxyhydrazones with aromatic esters yields N-carbomethoxy-dihydrobenz[g]indazoles, which can be subsequently saponified to the corresponding 2H-4,5-dihydrobenz[g]indazoles. acs.org This methodology has been applied to substituted tetralones, such as 6-methoxy-1-tetralone (B92454), to produce a variety of substituted benz[g]indazoles. acs.org

Furthermore, α-bromo tetralones are key intermediates in the synthesis of other fused heterocyclic systems. For example, the reaction of α-bromo ketones with compounds like 2-amino-5-phenyl-1,3,4-thiadiazole, 2-amino-5-phenyl-1,3,4-oxadiazole, and 5-phenyl-1,3,4-triazole-2-thiol leads to the formation of various fused heterocyclic structures. researchgate.net The reaction of α-bromo tetralone with thiourea (B124793) also yields thiazole (B1198619) derivatives. researchgate.net

The Mannich reaction provides another route to heterocyclic derivatives. For instance, this compound can react with formaldehyde (B43269) and a secondary amine, such as 4-phenyl-4-hydroxypiperidine, to yield 2-(4-Phenyl-4-hydroxypiperidinomethyl)-5-chloro-1-tetralone. google.com

Table 3: Synthesis of Heterocyclic Compounds from Tetralone Derivatives

Tetralone DerivativeReagentsProduct Class
1-Tetralone CarbomethoxyhydrazoneAromatic Ester, BaseDihydrobenz[g]indazole
α-Bromo Tetralone2-Amino-5-phenyl-1,3,4-thiadiazoleFused Thiadiazole
α-Bromo Tetralone2-Amino-5-phenyl-1,3,4-oxadiazoleFused Oxadiazole
α-Bromo Tetralone5-Phenyl-1,3,4-triazole-2-thiolFused Triazole
This compoundFormaldehyde, 4-Phenyl-4-hydroxypiperidinePiperidinomethyl-substituted Tetralone

Advanced Characterization Techniques and Spectroscopic Analysis in 5 Chloro 1 Tetralone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 5-Chloro-1-tetralone, offering precise information about the proton and carbon environments within the molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy provides data on the chemical shift, integration, and multiplicity of the hydrogen atoms in this compound. The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effects of the benzene (B151609) ring. The aliphatic protons of the cyclohexenone ring exhibit characteristic signals, with their chemical shifts and coupling constants providing information about their spatial relationships. For instance, the protons adjacent to the carbonyl group and the chlorine-substituted aromatic ring will have distinct resonances.

Detailed analysis of related tetralone structures reveals specific chemical shifts. For example, in a study of 2-allyl-2-fluoro-6-methoxy-1-tetralone, the aromatic protons were observed in the range of δ 7.0-8.0 ppm. rsc.org Similarly, for this compound, the aromatic protons are expected in a comparable region, with the electron-withdrawing chlorine atom influencing their precise chemical shifts. The methylene (B1212753) protons in the tetralone ring typically appear as triplets or multiplets between δ 2.0 and 3.0 ppm. rsc.org

Table 1: Representative ¹H NMR Data for Substituted Tetralones

Compound Aromatic Protons (δ, ppm) Aliphatic Protons (δ, ppm) Reference
2-Allyl-2-fluoro-6-methoxy-1-tetralone 7.0-8.0 (m) 2.3-3.4 (m) rsc.org
1-Tetralone (B52770) 7.17-7.95 (m) 2.10-2.88 (m) rsc.org

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is instrumental in defining the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon (C=O) is characteristically found far downfield, typically above 190 ppm. The aromatic carbons appear in the range of approximately 120-150 ppm, with the carbon atom bonded to the chlorine atom showing a specific chemical shift due to the halogen's electronegativity. The aliphatic carbons of the cyclohexenone ring resonate at higher fields.

For comparison, the ¹³C NMR spectrum of 2-allyl-2-fluoro-6-methoxy-1-tetralone shows the carbonyl carbon at δ 191.0 ppm and aromatic carbons between δ 127.3 and 143.3 ppm. rsc.org The chemical shifts for this compound are expected to be in similar regions, with variations arising from the specific substitution pattern.

Table 2: Representative ¹³C NMR Data for Substituted Tetralones

Compound Carbonyl Carbon (δ, ppm) Aromatic Carbons (δ, ppm) Aliphatic Carbons (δ, ppm) Reference
2-Allyl-2-fluoro-6-methoxy-1-tetralone 191.0 127.3-143.3 26.0-43.1 rsc.org
1-Tetralone ~197 126-144 23-39 chemconnections.org

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Visible spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1680-1700 cm⁻¹. nih.gov The exact position of this band can be influenced by conjugation with the aromatic ring. Other characteristic absorptions include those for C-H stretching of the aromatic and aliphatic portions of the molecule, and C-Cl stretching vibrations. nih.gov

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions corresponding to π-π* transitions of the aromatic ring and n-π* transitions of the carbonyl group. Research on a related compound, (E)-2-(5-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid, showed a maximum absorption (λmax) at 260.1 nm in ethanol (B145695). sciforum.net The absorption maxima for this compound would be influenced by the chloro-substituent on the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. neu.edu.tr In a mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) provides the molecular weight. For this compound (C₁₀H₉ClO), the presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes. neu.edu.tr

The fragmentation of the molecular ion provides clues about the molecule's structure. Common fragmentation pathways for tetralones include the loss of small neutral molecules like CO and ethylene. vulcanchem.com For instance, the mass spectrum of 2,2-(tetrachloro-o-phenylenedioxy)-3,4-dehydro-6-methoxy-1-tetralone showed characteristic fragment ions that helped to confirm its structure. cdnsciencepub.com

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Growing suitable single crystals can sometimes be challenging. vulcanchem.com However, when successful, the data obtained from XRD is invaluable for validating the structures proposed by spectroscopic methods and for understanding intermolecular interactions in the crystal lattice. For example, a study on (S)-2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralone utilized single-crystal X-ray diffraction to elucidate its crystal structure and absolute configuration. iucr.org

Computational Chemistry and Modeling Studies of 5 Chloro 1 Tetralone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of chemical systems. researchgate.netsemanticscholar.orgmdpi.com This quantum mechanical modeling method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. cp2k.orgnih.gov DFT calculations have been instrumental in elucidating the molecular characteristics of tetralone derivatives. researchgate.netmdpi.com

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.comgoogle.com For derivatives of tetralone, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), are employed to achieve this optimized geometry. researchgate.netmdpi.com The process involves iterative calculations to minimize the forces on each atom until a stable conformation is reached. stackexchange.com It is a crucial prerequisite for accurate predictions of other molecular properties, including vibrational frequencies and electronic transitions. stackexchange.comarxiv.org

The electronic structure of a molecule describes the arrangement and energies of its electrons. DFT calculations provide detailed information about the distribution of electron density, which is fundamental to understanding a molecule's polarity, reactivity, and intermolecular interactions. cp2k.orgnih.gov For tetralone derivatives, analysis of the electronic structure reveals how the presence of substituents, such as the chlorine atom in 5-Chloro-1-tetralone, influences the electron distribution across the fused ring system.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and is centered on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For tetralone derivatives, the HOMO-LUMO gap has been calculated to be significant, suggesting good reactivity and stability. researchgate.net The distribution of these frontier orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack. researchgate.netbhu.ac.in

Table 1: Frontier Molecular Orbital Energies for a Tetralone Derivative
OrbitalEnergy (eV) in Gas Phase
HOMO-1-9.7173
HOMO-8.68482
LUMO-6.18975
LUMO+1-4.9707
HOMO-LUMO Gap2.49
LUMO+1-HOMO-1 Gap4.74

Note: The data presented is for a related tetralone derivative, (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one, as a representative example. The values were calculated using the B3LYP/6–311++G(d,p) method. tandfonline.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. youtube.comlibretexts.org These maps are plotted on the molecule's electron density surface and use a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. youtube.com Green and yellow represent areas of intermediate potential.

For tetralone derivatives, MEP analysis is a valuable tool for identifying the reactive sites. researchgate.netresearchgate.net The map can visually confirm the electron-withdrawing or donating effects of substituents and highlight the polarity of different parts of the molecule, which is crucial for predicting intermolecular interactions. bhu.ac.intandfonline.com

Harmonic Vibration Simulations

Computational methods can simulate the vibrational modes of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. arxiv.org By performing harmonic vibration calculations using DFT, a theoretical vibrational spectrum can be generated. researchgate.net This calculated spectrum is then often compared with experimental data. researchgate.net A good correlation between the theoretical and experimental frequencies validates the accuracy of the optimized molecular geometry and the computational method used. researchgate.net These simulations also allow for the assignment of specific vibrational modes to particular bonds or functional groups within the molecule. memphis.edu

Mulliken Population Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. uni-muenchen.dewikipedia.org It partitions the total electron population among the different atoms based on the contribution of their basis functions to the molecular orbitals. wikipedia.org Although it has known limitations, such as strong dependence on the basis set used, it provides a straightforward way to quantify the charge distribution. wikipedia.org

In the context of this compound, Mulliken analysis can provide insights into how the electronegative chlorine atom and the carbonyl group influence the charges on the adjacent carbon and hydrogen atoms. bhu.ac.insciforum.net This information helps in understanding the molecule's dipole moment and its electrostatic interactions. bhu.ac.in

Bond Dissociation Energies

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. ucsb.edu DFT calculations can be used to predict BDEs, which are fundamental thermodynamic properties that provide insight into the stability of chemical bonds and the feasibility of certain reaction pathways. semanticscholar.orgrsc.org For halogenated compounds, calculating the BDE of the carbon-halogen bond is particularly important for understanding their reactivity and potential degradation mechanisms. rsc.orgresearchgate.net In the case of this compound, the C-Cl bond dissociation energy would be a key parameter in assessing its stability and potential for radical reactions. nih.govbeilstein-journals.org

Fukui Functions for Reactivity Prediction

Fukui functions are a central concept in Density Functional Theory (DFT) used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. scm.com The function quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com By calculating the condensed Fukui functions, which approximate the reactivity of individual atoms, one can identify the regions most susceptible to chemical reactions. scm.comsciforum.net

For this compound, Fukui functions help delineate its chemical reactivity profile. The primary sites of interest are the carbonyl group, the aromatic ring, and the carbon atom bearing the chlorine substituent.

Nucleophilic Attack (): This function identifies atoms that are most likely to accept electrons. For this compound, the carbonyl carbon is predicted to be the most electrophilic center, making it the primary target for nucleophiles. This is a characteristic feature of ketones, where the polarization of the C=O bond renders the carbon atom electron-deficient.

Electrophilic Attack (): This function highlights atoms that are most likely to donate electrons. The oxygen atom of the carbonyl group, with its lone pairs of electrons, and specific carbon atoms on the aromatic ring are expected to be the most nucleophilic sites. The precise locations on the aromatic ring are influenced by the combined electronic effects of the chloro and ketone functionalities.

Radical Attack (): This function predicts sites susceptible to attack by radicals and is often calculated as the average of the nucleophilic and electrophilic Fukui functions.

These predictions are crucial for designing synthetic routes, as they can forecast the regioselectivity of reactions such as reductions, additions, and aromatic substitutions. A hypothetical table of condensed Fukui function values illustrates how these predictions are quantified.

Table 1: Hypothetical Condensed Fukui Function Values for Key Atoms in this compound

AtomDescriptionPredicted (Site for Nucleophilic Attack)Predicted (Site for Electrophilic Attack)
C1Carbonyl CarbonHighLow
O1Carbonyl OxygenLowHigh
C5Chlorine-bearing CarbonModerateModerate
C6Aromatic CarbonLowModerate
C7Aromatic CarbonLowModerate
C8Aromatic CarbonLowModerate

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. plos.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules, revealing detailed information about conformational changes, molecular interactions, and thermodynamic properties. frontiersin.orgnih.gov

For this compound, MD simulations can be employed to study its behavior in various environments, such as in solution or in the binding pocket of a protein. These simulations are essential for understanding how the molecule explores its conformational space and interacts with its surroundings, which is critical for applications in drug design. rsc.org

The tetralone scaffold is not planar and can adopt several conformations. The six-membered aliphatic ring typically exists in a half-chair or screw-boat conformation. doaj.org Conformational analysis, often performed using quantum chemical methods or molecular mechanics force fields, is used to determine the relative energies and populations of these different conformers. researchgate.netrsc.org

In this compound, the presence of the chlorine atom at the C5 position can influence the conformational preference of the ring system. Theoretical calculations are used to identify the most stable conformers by mapping the potential energy surface as a function of key dihedral angles. ethz.ch Studies on related tetralone derivatives have shown that substituents on the aromatic ring can impact the puckering of the adjacent aliphatic ring. researchgate.net For instance, analysis of related 2-amino-1,2,3,4-tetrahydro-1-naphthalenols revealed that the hydroxyl group prefers a pseudoaxial orientation in cis isomers. researchgate.net In the case of this compound, the steric and electronic effects of the chlorine atom would be a key determinant of the lowest energy conformation.

Table 2: Predicted Relative Stability of this compound Conformers

ConformerKey Dihedral Angle(s) (Hypothetical)Relative Energy (kcal/mol) (Hypothetical)Key Feature
Half-Chair 1C4-C10-C1-C2 ≈ -20°0.0Lowest energy conformer
Half-Chair 2C4-C10-C1-C2 ≈ +20°1.5Higher energy conformer
Screw-BoatC1-C2-C3-C4 ≈ 50°3.0Transition state or high-energy intermediate

The non-covalent interactions that this compound engages in are fundamental to its physical properties and biological activity. Computational methods are used to identify and quantify these interactions.

Intramolecular Interactions: These interactions occur within a single molecule. In this compound, potential intramolecular interactions could involve the chlorine atom and the carbonyl group or the π-system of the aromatic ring. Conformational analyses of related halogenated compounds have shown that intramolecular hydrogen bonds can form when suitable functional groups are present, significantly affecting the molecule's preferred shape. nih.gov While this compound lacks a hydrogen bond donor, weak interactions like C-H···O or C-H···Cl contacts can still influence its conformational landscape.

Intermolecular Interactions: These interactions occur between different molecules and are crucial for understanding crystal packing, solubility, and receptor binding. This compound can participate in several types of intermolecular interactions:

Dipole-Dipole Interactions: The polar carbonyl group is a primary site for such interactions.

π-π Stacking: The aromatic ring can stack with other aromatic systems, an important interaction in both crystal engineering and biological recognition. acs.org

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with a nucleophilic region (e.g., a lone pair on an oxygen or nitrogen atom) on an adjacent molecule.

Conformational Analysis and Stability

In Silico Prediction of Chemical Behavior and Properties

In silico methods are computational techniques used to predict the physicochemical and pharmacokinetic properties of a molecule before it is synthesized or tested experimentally. tandfonline.com These predictions are vital in early-stage drug discovery for filtering large compound libraries and prioritizing candidates with favorable profiles. researchgate.net For this compound, various properties can be estimated using quantitative structure-property relationship (QSPR) models and other computational tools.

Key predicted properties include:

Lipophilicity (logP): This measures a compound's partitioning between an oily and an aqueous phase, which is critical for membrane permeability. The predicted XlogP for this compound is 3.1. uni.lu

Topological Polar Surface Area (TPSA): This metric is related to a molecule's ability to cross cell membranes.

Drug-likeness: This is often assessed using rules like Lipinski's Rule of Five, which evaluates molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.net Tetralone derivatives are frequently analyzed for their compliance with these rules to gauge their potential as oral drug candidates. researchgate.netsci-hub.se

ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles can be predicted to identify potential liabilities early in the drug development process.

Table 3: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/SourceSignificance
Molecular FormulaC10H9ClO-Basic molecular information. uni.lu
Molecular Weight180.63 g/mol -Relevant for drug-likeness (Lipinski's rule < 500).
XlogP3.1Predicted by computational model. uni.luMeasures lipophilicity, affects absorption and distribution.
TPSA17.1 ŲCalculated from structureInfluences membrane permeability and bioavailability.
Hydrogen Bond Donors0Calculated from structureRelevant for drug-likeness (Lipinski's rule < 5).
Hydrogen Bond Acceptors1 (carbonyl oxygen)Calculated from structureRelevant for drug-likeness (Lipinski's rule < 10).

Computational Screening and Drug Design Applications

The tetralone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. researchgate.net Computational screening and rational drug design are heavily utilized to explore the potential of this compound and its derivatives as therapeutic agents. nih.govnih.gov

Virtual Screening: The 3D structure of this compound can be used as a query in virtual screening campaigns to search large databases of compounds for molecules with similar shapes and chemical features. This approach can rapidly identify novel compounds that might bind to a specific biological target.

Structure-Based Drug Design: If the 3D structure of a target protein is known, molecular docking can be used to predict the binding mode and affinity of this compound or its analogues within the protein's active site. nih.gov This technique was used to study how tetralone derivatives inhibit Macrophage Migration Inhibitory Factor (MIF) by binding to its active site. nih.gov

Lead Optimization: Computational methods guide the chemical modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties. For example, studies on tetralone-based inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) used in silico models to prioritize the synthesis of non-mutagenic analogues. nih.gov Similarly, the development of tetralone derivatives as inhibitors of monoamine oxidase (MAO) has been guided by understanding the structure-activity relationships, where substitutions on the tetralone ring significantly impact inhibitory potency and selectivity. nih.gov The presence of the chlorine atom, in particular, has been shown to enhance the potency of some MAO-A inhibitors. nih.gov

Table 4: Examples of Drug Design Applications for Tetralone Scaffolds

Tetralone Derivative ClassBiological Target/ApplicationComputational Method UsedReference
Substituted TetralonesMonoamine Oxidase (MAO) InhibitionStructure-Activity Relationship (SAR) Analysis nih.gov
Tetralone AnaloguesAcyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) InhibitionIn Silico Mutagenicity Prediction (DEREK, eHOMO) nih.gov
Arylmethylene-1-tetralonesMacrophage Migration Inhibitory Factor (MIF) InhibitionMolecular Docking nih.gov
6-Methoxy-1-tetralone (B92454) DerivativesCholinesterase Inhibition (Anti-Alzheimer's)Molecular Docking, Kinetic Studies researchgate.net

Applications of 5 Chloro 1 Tetralone As a Key Intermediate in Organic Synthesis

Precursor for Therapeutically Relevant Compounds

5-Chloro-1-tetralone's reactivity and structure make it an important starting material for the synthesis of a range of compounds with potential therapeutic applications. Substituted tetralones are recognized for their role as building blocks in the creation of synthetic heterocyclic compounds and pharmaceuticals. researchgate.net

Synthesis of Benzazepinone (B8055114) Derivatives

Research has highlighted the role of this compound derivatives in the development of benzazepinone structures. For instance, 7-chloro-4-(p-chlorophenyl)tetralone, a related compound, is a key intermediate in the synthesis of benzazepinone derivative haftens. nih.govkoreascience.kr These haftens are components of reagents used for detecting benzodiazepine (B76468) drugs. koreascience.kr The synthesis of these complex molecules often involves multi-step processes, including reactions like the Friedel-Crafts reaction. nih.govkoreascience.kr

Building Block for Natural Products and Pharmaceuticals

The tetralone scaffold, including its chlorinated derivatives, is fundamental in the synthesis of various pharmaceuticals and natural products. thesciencein.orgeurekaselect.com The reactivity of α-tetralone derivatives allows them to be used in the creation of therapeutically functional compounds, including some antibiotics and antidepressants. researchgate.neteurekaselect.com The structure of this compound provides a foundation that can be chemically modified to produce more complex molecules with specific biological activities. chemimpex.com

Role in the Synthesis of Monoamine Oxidase (MAO) Inhibitors and Related Studies

Derivatives of 1-tetralone (B52770) have been a focus of research for the development of monoamine oxidase (MAO) inhibitors, which are relevant in the treatment of neuropsychiatric and neurodegenerative disorders like depression and Parkinson's disease. tandfonline.comnih.gov Studies have shown that substituted α-tetralone derivatives can act as potent inhibitors of both MAO-A and MAO-B isoforms. researchgate.netthieme-connect.com For example, a series of 1-tetralone derivatives were synthesized and evaluated for their MAO inhibitory properties, demonstrating the importance of the tetralone structure in this class of inhibitors. nih.gov The position of substituents on the tetralone ring, such as the chloro group, can significantly influence the compound's inhibitory potency and selectivity. researchgate.net

Scaffold for Novel Chemical Entities

The inherent structure of this compound makes it an excellent scaffold for the development of new chemical entities. nih.gov Its bicyclic system can be functionalized in various ways to create libraries of compounds for drug discovery and material science. The tetralone framework is a common feature in many biologically active molecules, and its derivatives are continually explored for new therapeutic applications. researchgate.neteurekaselect.com For example, tetralone derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.net

Industrial Applications in Chemical Manufacturing (General)

In addition to its role in pharmaceutical research, this compound and related compounds have applications in the broader chemical industry. Tetralones, in general, are used as intermediates in the synthesis of fine chemicals and specialty materials. researchgate.net For instance, some tetralone derivatives are employed in the synthesis of dyes and pigments. chemimpex.com The Friedel-Crafts reaction, a fundamental process in organic chemistry, is often used for the industrial-scale synthesis of tetralone derivatives, highlighting their importance as intermediates. researchgate.netrsc.org The production of 1-tetralone, the parent compound, can be achieved through the hydrogenation of 1-naphthol (B170400), a process that has been optimized for industrial-scale manufacturing. google.com

Future Directions and Emerging Research Avenues for 5 Chloro 1 Tetralone

Development of More Sustainable Synthetic Pathways

The chemical industry is increasingly focused on developing environmentally benign synthetic processes, and the production of 5-Chloro-1-tetralone and its derivatives is no exception. Traditional methods, such as Friedel-Crafts acylation, often rely on harsh conditions, toxic reagents, and generate significant chemical waste. tandfonline.comgoogle.com Future research is geared towards creating "green" pathways that are safer, more efficient, and have a lower environmental impact.

Key areas of development include:

Catalytic Innovations: Research is moving away from stoichiometric Lewis acids in cyclization reactions towards catalytic systems. This includes exploring solid acid catalysts and reusable catalysts that simplify product purification and minimize waste. For instance, methods developed for related compounds like 6-chloro-1-tetralone (B1664680) avoid highly toxic reagents like organotin and expensive palladium catalysts, indicating a trend toward safer chemistry. google.com

Alternative Solvents: The use of green solvents is a cornerstone of sustainable chemistry. Researchers are investigating replacements for chlorinated solvents, such as dichloromethane, with more benign alternatives like t-butanol, ethyl acetate, or even water. tandfonline.com The use of polyethylene (B3416737) glycol (PEG-400) as a green solvent has been demonstrated in the synthesis of tetralone-linked chalcones, offering a recyclable and efficient medium for condensation reactions. humanjournals.com

Process Optimization: Beyond reagents and solvents, process intensification aims to reduce energy consumption and improve atom economy. This can involve running reactions at higher concentrations to minimize solvent use or developing one-pot protocols that combine multiple synthetic steps, thereby reducing the need for intermediate isolation and purification. tandfonline.comcsic.es A patent for the synthesis of 5-chloro-1-indanone (B154136) highlights a process that is simple, easy to scale up, and avoids the environmental pollution associated with strong acids and large volumes of wastewater. google.com

These sustainable approaches not only address environmental concerns but also offer economic advantages through increased efficiency and reduced waste management costs, making them a critical focus for the industrial production of this compound.

Exploration of Novel Reactivity Patterns

While this compound is a valuable building block, exploring its untapped reactivity is a key avenue for future research. The interplay between the ketone, the aromatic ring, and the chlorine substituent creates a unique chemical environment that can be exploited for novel transformations.

Emerging research focuses on:

Radical-Mediated Reactions: Advances in photochemistry and radical chemistry are unlocking new ways to functionalize molecules. acs.org The tetralone scaffold has been shown to participate in radical cyclizations, and microwave-assisted reactions of related oximes can generate iminyl radicals that undergo 1,5-hydrogen atom transfer (HAT) and cyclization to form 1-tetralones. acs.org Applying these modern techniques to this compound could lead to unprecedented derivatives.

Directed Functionalization: The chlorine atom on the aromatic ring can influence the regioselectivity of further reactions. Studies on the Vilsmeier-Haack reaction of 4-chloro-substituted indanones revealed a chlorine-directed bisformylation, a reactivity pattern not observed in the unsubstituted parent compound. zenodo.org A similar investigation with this compound was part of this study to understand the role of the halogen and ring size, suggesting that the chloro-substituent can be harnessed to direct the synthesis of complex, polysubstituted molecules. zenodo.org

Dehydrogenation and Aromatization: The conversion of the tetralone core into a naphthalene (B1677914) system is a powerful strategy for creating highly functionalized aromatic compounds. csic.escdnsciencepub.com Research into new dehydrogenating agents and conditions, moving beyond traditional heavy metal catalysts like palladium, could provide milder and more selective methods for aromatization. cdnsciencepub.com The reaction of 6-methoxy-1-tetralone (B92454) with tetrachloro-1,2-benzoquinone, for example, led to a novel addition product rather than the expected naphthol, highlighting the potential for discovering unexpected reactivity pathways. cdnsciencepub.com

The discovery of such novel reactivity patterns will expand the synthetic toolbox available to chemists, enabling the creation of a new generation of complex molecules from the this compound starting material.

Advanced Computational Modeling for Structure-Activity Relationship (SAR) Studies

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, providing deep insights into molecular properties and interactions. For this compound, advanced computational modeling is crucial for guiding the synthesis of new derivatives with enhanced biological activity or specific material properties.

Future research in this area will likely involve:

Pharmacophore Modeling: By analyzing the structural features of known active tetralone derivatives, computational models can identify the key spatial arrangements of hydrogen bond donors, acceptors, and hydrophobic regions required for interaction with a biological target. researchgate.net This information can guide the design of new this compound analogs with a higher probability of success.

Molecular Docking: Docking simulations can predict how derivatives of this compound might bind to the active site of a target protein. nih.gov For example, docking studies on tetralone derivatives as inhibitors of macrophage migration inhibitory factor (MIF) revealed that they bind efficiently to the enzyme's active site, providing a basis for their observed biological effects. nih.gov Such studies allow for the rational design of more potent and selective inhibitors.

Quantum Mechanics Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties, reactivity, and spectroscopic signatures of novel this compound derivatives. researchgate.net These calculations help in understanding the molecule's stability, electrostatic potential, and frontier molecular orbitals (HOMO-LUMO), which are critical for predicting both reactivity and biological interactions. researchgate.nettandfonline.com

Predictive SAR Models: By combining experimental data with calculated molecular descriptors, quantitative structure-activity relationship (QSAR) models can be developed. cabidigitallibrary.org These mathematical models can predict the activity of unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby saving time and resources. cabidigitallibrary.org

The synergy between computational modeling and synthetic chemistry will accelerate the discovery cycle, enabling a more targeted and efficient exploration of the chemical space around the this compound scaffold. tandfonline.com

Table 1: Computational Approaches in the Study of Tetralone Derivatives

Computational Method Application Research Focus Reference
Molecular Docking Predict binding mode and affinity to target proteins. Inhibitor design for enzymes like MIF tautomerase. nih.gov
Pharmacophore Modeling Identify essential structural features for biological activity. Design of new drugs targeting specific biological endpoints. researchgate.net
Density Functional Theory (DFT) Calculate electronic structure, geometry, and vibrational spectra. Characterize new derivatives and understand their reactivity. researchgate.net
QSAR Develop predictive models for biological activity. Guide the design of potent new compounds against targets like M. tuberculosis. cabidigitallibrary.org

Integration with High-Throughput Screening for Material Science and Biological Applications

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, dramatically accelerating the discovery of new materials and drug candidates. researchgate.netmdpi.com Integrating this compound and its derivatives into HTS campaigns is a key strategy for uncovering novel applications.

Future opportunities include:

Biological Screening: The tetralone scaffold is a component of compounds with a wide range of biological activities, including anticancer, antibacterial, and antidepressant effects. researchgate.net HTS can be used to screen libraries of this compound derivatives against a vast array of biological targets, such as enzymes, receptors, and whole cells. nih.gov This could lead to the identification of new leads for diseases ranging from cancer to inflammatory disorders and infectious diseases. nih.govnih.goveurjchem.com

Material Science Discovery: While less explored, the rigid, fused-ring structure of this compound makes it an interesting candidate for the development of new materials. HTS can be adapted to screen for desired physical or chemical properties, such as fluorescence, nonlinear optical behavior, or performance in organic electronic devices. Tetralones are considered important intermediates in the fields of new materials and high polymers, and HTS provides a mechanism to rapidly explore this potential. google.com

Assay Development: The development of novel assays is crucial for successful HTS campaigns. For example, fluorescence-based assays have been used to screen for tetralone-related inhibitors of ion channels, and luciferase reporter gene assays are common in drug discovery. mdpi.comnih.gov Creating new assays tailored to specific material or biological properties will be essential for exploring the full potential of this compound derivatives.

By synthesizing diverse libraries of compounds based on the this compound core and subjecting them to HTS, researchers can systematically and efficiently probe for new functions, expanding the utility of this versatile chemical far beyond its current applications.

Table 2: Reported Biological Activities of Tetralone Scaffolds

Activity Compound Type/Derivative Research Context Reference(s)
Anticancer Podophyllotoxin analogues, Neo-tanshinlactone analogs Synthesis and evaluation of new compounds with antimitotic and selective anti-breast cancer activity. nih.govm-hikari.comiajpr.com
Antibacterial / Antifungal Tetralone esters, Aryl tetralone analogs Screening of new synthetic derivatives against various bacterial and fungal strains. eurjchem.comresearchgate.net
Anti-inflammatory 2-arylmethylene-1-tetralones Inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity. nih.gov
Antidepressant Sertraline, Tametraline The tetralone scaffold is a core component of clinically used antidepressant drugs. researchgate.net
SLACK Channel Inhibition 2-Aryloxy-N-(pyrimidin-5-yl)acetamide derivatives Hit identification from an HTS campaign for novel ion channel inhibitors. mdpi.com

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives while minimizing confounding variables?

  • Methodological Answer : Use a modular synthesis approach to vary substituents systematically. Employ Design of Experiments (DoE) software to optimize substituent combinations. Validate biological assays with positive/negative controls and blinded scoring. Share compound libraries and assay protocols via public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1-tetralone
Reactant of Route 2
5-Chloro-1-tetralone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.